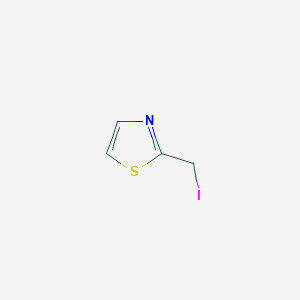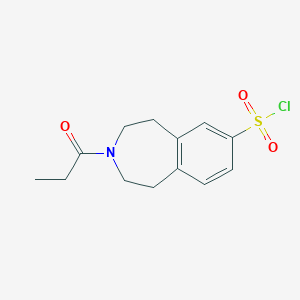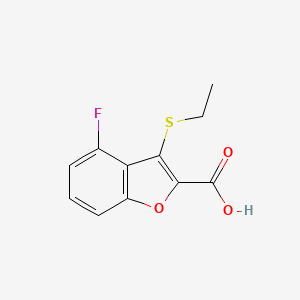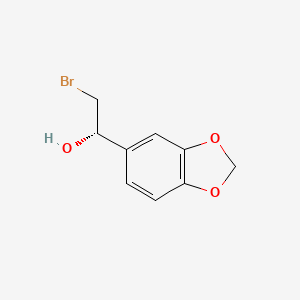
2-(Iodomethyl)-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Iodomethyl)-1,3-thiazole is a heterocyclic compound containing a thiazole ring substituted with an iodomethyl group at the second position. Thiazoles are known for their diverse biological activities and are commonly found in various natural products and pharmaceuticals. The presence of the iodomethyl group enhances the reactivity of the compound, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodomethyl)-1,3-thiazole typically involves the iodination of 2-methyl-1,3-thiazole. One common method is the reaction of 2-methyl-1,3-thiazole with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via the formation of an iodonium intermediate, which subsequently undergoes nucleophilic substitution to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of microreactors can enhance reaction rates and selectivity, allowing for the production of large quantities of the compound with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Iodomethyl)-1,3-thiazole undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines, thiols, or alcohols, to form corresponding thiazole derivatives.
Oxidation Reactions: The iodomethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding methylthiazole using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alcohols), solvents (acetonitrile, dichloromethane), and bases (triethylamine, sodium hydroxide).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, water), and acidic or basic conditions.
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products:
Substitution: Thiazole derivatives with various functional groups.
Oxidation: Thiazole aldehydes or carboxylic acids.
Reduction: Methylthiazole.
Wissenschaftliche Forschungsanwendungen
2-(Iodomethyl)-1,3-thiazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals, dyes, and materials science.
Wirkmechanismus
The mechanism of action of 2-(Iodomethyl)-1,3-thiazole depends on its specific application. In biological systems, the compound may interact with cellular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The iodomethyl group can undergo nucleophilic substitution, forming covalent bonds with target molecules and altering their function.
Vergleich Mit ähnlichen Verbindungen
- 2-(Bromomethyl)-1,3-thiazole
- 2-(Chloromethyl)-1,3-thiazole
- 2-(Fluoromethyl)-1,3-thiazole
Comparison: 2-(Iodomethyl)-1,3-thiazole is unique due to the presence of the iodomethyl group, which imparts higher reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of derivatives under mild conditions.
Eigenschaften
Molekularformel |
C4H4INS |
|---|---|
Molekulargewicht |
225.05 g/mol |
IUPAC-Name |
2-(iodomethyl)-1,3-thiazole |
InChI |
InChI=1S/C4H4INS/c5-3-4-6-1-2-7-4/h1-2H,3H2 |
InChI-Schlüssel |
JDQMMEAURZBMBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=N1)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(Aminomethyl)cyclohexyl]azetidin-3-OL](/img/structure/B13193427.png)
![tert-Butyl 4-cyano-4-[(oxiran-2-yl)methyl]piperidine-1-carboxylate](/img/structure/B13193430.png)
![4-[(6-Methoxypyridin-2-yl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13193432.png)





![1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid dihydrate](/img/structure/B13193468.png)



![4-Bromo-1-ethyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole](/img/structure/B13193499.png)
